AZ7328
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ7328; AZ-7328; AZ 7328. |
Origin of Product |
United States |
Scientific Research Applications
Bladder Cancer Treatment
Research has demonstrated that AZ7328 exhibits potent anti-proliferative effects on bladder cancer cell lines with specific mutations (e.g., PIK3CA). Key findings include:
- Proliferative Inhibition : this compound inhibited cell proliferation in a concentration-dependent manner. The presence of activating PIK3CA mutations correlated with increased sensitivity to treatment .
- Combination Therapy Potential : The efficacy of this compound was enhanced when combined with mTOR inhibitors like rapamycin, suggesting a synergistic effect that could improve therapeutic outcomes in patients with bladder cancer .
Autophagy and Apoptosis Induction
This compound's ability to induce autophagy has been highlighted as a significant aspect of its action:
- Cytoprotective Mechanism : While this compound generally has minimal apoptotic effects on its own, it can promote apoptosis when used in conjunction with autophagy inhibitors (e.g., chloroquine). This combination leads to increased cell death in certain bladder cancer cell lines .
- Clinical Implications : These findings suggest that targeting both the AKT pathway and autophagy could be a promising strategy for enhancing the efficacy of cancer therapies.
Other Cancer Types
This compound has also been investigated in other malignancies characterized by aberrant AKT signaling:
- Preclinical Studies : Various studies have explored the effects of this compound on different cancer cell lines, revealing its potential as a therapeutic agent beyond bladder cancer. The compound's ability to inhibit tumor growth and alter metabolic pathways is under ongoing investigation .
Data Table: Summary of Research Findings
Case Study 1: Bladder Cancer Cell Lines
In a study involving twelve human bladder cancer cell lines, this compound was shown to significantly inhibit proliferation. The presence of activating mutations in PIK3CA was associated with greater sensitivity to treatment. Furthermore, when combined with an mTOR inhibitor, there was a marked increase in apoptotic cell death in specific lines that exhibited drug-induced autophagy .
Case Study 2: Combination Therapies
A preclinical investigation assessed the effects of this compound combined with conventional chemotherapeutics. The study found that while this compound alone did not significantly induce apoptosis, its combination with agents that inhibit autophagy resulted in enhanced apoptotic rates across several tested cell lines. This underscores the importance of dual-target strategies in improving therapeutic outcomes for resistant cancers .
Comparison with Similar Compounds
Key Pharmacological Properties of AZ7328
| Property | Details |
|---|---|
| Target Pathway | PI3K/AKT/mTOR |
| Mechanism | Inhibition of AKT substrate phosphorylation (e.g., PRAS40, GSK3β) |
| Primary Cancer Model | Human bladder cancer cell lines (PIK3CA-mutant) |
| Autophagy Induction | Observed in multiple cell lines; mediates resistance to apoptosis |
| Synergistic Combinations | mTOR inhibitors (rapamycin), autophagy inhibitors (chloroquine) |
Comparison with Similar Compounds
AKT Inhibitors: this compound vs. AZD5363 (Capivasertib)
AZD5363 is a potent AKT inhibitor under clinical investigation for cancers with PI3K pathway activation. However, both inhibitors exhibit preclinical activity in PIK3CA-mutant bladder cancer models:
- This compound : Induces autophagy-dependent cytostasis; apoptosis requires combination therapy .
- AZD5363 : Reduces viability in PIK3CA-mutant bladder cancer cells but lacks clinical validation in this context .
AKT Inhibitors: this compound vs. MK-2206
MK-2206 , an allosteric AKT inhibitor, shares this compound’s ability to suppress proliferation in PIK3CA-mutant bladder cancer cells. However, MK-2206 demonstrates stronger pro-apoptotic effects as a single agent compared to this compound, which primarily requires combinatorial strategies .
Comparative Efficacy in Bladder Cancer
| Compound | Single-Agent Apoptosis | Synergy with mTOR Inhibitors | Autophagy Dependency |
|---|---|---|---|
| This compound | Minimal | High (e.g., rapamycin) | Yes |
| MK-2206 | Moderate | Moderate | No |
| AZD5363 | Low | Not reported | Not observed |
mTOR Inhibitors: Rapamycin vs. This compound Combination
This combination reduces compensatory signaling and delays resistance . In contrast, newer mTOR inhibitors (e.g., everolimus, temsirolimus) are FDA-approved for other cancers but lack robust data in bladder cancer .
Research Findings and Clinical Implications
- Mutation-Driven Sensitivity : this compound’s efficacy correlates strongly with PIK3CA mutations, suggesting biomarker-driven patient selection .
- Autophagy as a Resistance Mechanism : Autophagy induction by this compound protects cancer cells, necessitating combination therapies to override resistance .
- Comparative Limitations : Unlike MK-2206 or AZD5363, this compound’s reliance on combinatorial regimens may complicate clinical translation despite strong preclinical synergy .
Preparation Methods
Preparation Methods of AZ7328
Despite the lack of a direct, detailed synthetic route published in open literature, the preparation of this compound generally follows principles common to ATP-competitive kinase inhibitors, involving multi-step organic synthesis targeting the core scaffold that interacts with the ATP-binding site of AKT. Based on the chemical nature of AKT inhibitors and typical pharmaceutical synthetic routes, the preparation would involve:
Stepwise construction of the core heterocyclic scaffold: This usually involves formation of key nitrogen-containing rings (e.g., pyrimidine, pyrazole, or related heterocycles) that form the backbone of the molecule.
Functional group modifications: Introduction of substituents such as amides, sulfonamides, or aromatic groups to enhance binding affinity and selectivity towards AKT.
Purification and characterization: Utilization of chromatographic techniques (HPLC, flash chromatography) and spectroscopic methods (NMR, MS) to confirm purity and structure.
Research Findings Related to this compound Preparation and Use
The most detailed information about this compound comes from biological and pharmacological studies rather than synthetic chemistry literature. Key findings include:
Chemical Reagents and Handling: In studies such as Lin et al. (2013), this compound was used in cell culture experiments with standard preparation involving dissolution in DMSO or similar solvents to prepare stock solutions for biological assays.
Pharmacological Evaluation: this compound was tested in prostate cancer cell lines and patient-derived cultures, showing variable efficacy depending on PTEN gene status. The compound was administered in micromolar concentrations (0.01–30 μM) to assess cell viability and signaling pathway inhibition.
Combination Therapy: Research indicates that this compound is often used in combination with other inhibitors such as mTOR inhibitors (e.g., KU-0063794) to overcome compensatory signaling pathways and improve therapeutic outcomes.
Data Table: this compound Efficacy in Prostate Cancer Cell Lines
| Cell Line | Origin | PTEN Status | EC50 of this compound (μM) | EC50 of KU-0063794 (μM) |
|---|---|---|---|---|
| BPH-1 | Benign prostate | Positive | >50 | 5.8 (3.4–8.3) |
| P4E6 | Localized prostate tumor | Positive | >50 | 10.2 (7.2–13.2) |
| LNCaP | Lymph node metastasis | Negative | 0.4 (0.3–0.5) | 1.03 (0.78–1.28) |
| PC3 | Bone metastasis | Negative | 11.0 (6.2–15.8) | 0.6 (0.3–0.9) |
Table 1: EC50 values for this compound and KU-0063794 in prostate cancer cell lines indicating sensitivity based on PTEN status.
Limitations and Recommendations for Further Research
- The explicit synthetic route and chemical preparation details of this compound are proprietary or unpublished in open scientific literature.
- Researchers interested in chemical synthesis of this compound may need to consult patent literature or proprietary databases for detailed synthetic protocols.
- Further studies could focus on optimizing synthetic yield, purity, and scalability of this compound for clinical and industrial applications.
Q & A
Q. What is the molecular mechanism of AZ7328 in inhibiting AKT signaling, and how can researchers validate its selectivity in vitro?
this compound is an ATP-competitive inhibitor targeting all three AKT isoforms (AKT1, AKT2, AKT3) with IC₅₀ values <50 nM in isolated enzyme assays . To validate selectivity, researchers should:
- Perform immunoblotting to assess phosphorylation of downstream substrates (e.g., GSK3β) .
- Compare effects across cell lines with varying PI3K/AKT pathway activation (e.g., PIK3CA-mutant vs. wild-type bladder cancer lines) .
- Use isoform-specific knockdowns or inhibitors to confirm target specificity .
Q. How should researchers design in vitro experiments to assess this compound’s cytotoxic vs. cytostatic effects?
- Cell line selection : Prioritize models with documented PI3K/AKT mutations (e.g., UMUC3, T24 bladder cancer lines) .
- Concentration ranges : Test 10–1000 nM, as this compound inhibits GSK3β phosphorylation at IC₅₀ ~91 nM in PTEN-null cells .
- Assays : Combine MTT assays (proliferation) with propidium iodide staining (apoptosis) and LC3 immunofluorescence (autophagy) .
Q. What statistical methods are recommended for analyzing contradictions between this compound’s efficacy and mutation status (e.g., PIK3CA mutations)?
- Use multivariate regression to account for variables like concurrent mTOR activation or autophagy induction .
- Apply clustering analysis to subgroup cell lines by pathway activation (e.g., PTEN loss, PIK3CA mutations) .
- Validate discrepancies using chemical inhibitors (e.g., rapamycin for mTOR) to isolate pathway contributions .
Advanced Research Questions
Q. How can researchers leverage combination therapies to overcome this compound resistance linked to autophagy?
- Rationale : this compound induces autophagy as a survival mechanism in bladder cancer cells, reducing apoptosis .
- Methodology :
- Co-treat with autophagy inhibitors (e.g., chloroquine) and quantify apoptosis via Annexin V/PI assays .
- Use synergy scoring (e.g., Chou-Talalay method) to evaluate interactions with mTOR inhibitors (e.g., KU-0063794) .
Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics and efficacy?
- Xenograft models : Use PIK3CA-mutant bladder cancer cell lines (e.g., UMUC3) subcutaneously implanted in immunodeficient mice .
- Dosing : Administer this compound intraperitoneally at 10–50 mg/kg, monitoring plasma concentrations via LC-MS/MS .
- Endpoint analysis : Compare tumor volume reduction, apoptosis (TUNEL staining), and pathway inhibition (phospho-AKT IHC) .
Q. How should researchers address inconsistencies in this compound’s IC₅₀ values across studies?
- Standardization : Report assay conditions (e.g., serum concentration, incubation time) to ensure reproducibility .
- Cross-validation : Replicate results in ≥3 independent labs using shared cell lines and protocols .
- Meta-analysis : Aggregate data from public repositories (e.g., GDSC, CCLE) to identify cell line-specific confounding factors .
Q. What methodologies are critical for studying this compound’s off-target effects in transcriptomic or proteomic screens?
- Transcriptomics : Conduct RNA-seq with this compound-treated vs. untreated cells, followed by pathway enrichment analysis (e.g., GSEA) .
- Proteomics : Use phosphoproteomic arrays to map non-AKT kinase inhibition .
- Validation : Employ CRISPR-Cas9 knockout models to confirm off-target candidates .
Methodological Best Practices
- Data reproducibility : Document detailed experimental protocols (e.g., cell culture conditions, antibody dilutions) in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .
- Literature integration : Critically compare findings with prior studies (e.g., Sathe et al.’s work on AKT/ERK crosstalk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
